molecular formula C11H14BrNO3S B1437591 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol CAS No. 937012-61-8

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B1437591
CAS No.: 937012-61-8
M. Wt: 320.2 g/mol
InChI Key: GVEHKGMOOHKQFN-UHFFFAOYSA-N
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Description

Discovery and Historical Context

The discovery and development of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol emerged from the broader exploration of piperidine derivatives in medicinal chemistry research during the late 20th and early 21st centuries. While specific historical documentation of the compound's initial synthesis remains limited in available literature, its development can be traced to systematic investigations into sulfonamide chemistry and piperidine-based pharmaceutical intermediates. The compound's structural framework represents an evolution in the design of bioactive molecules, particularly those targeting specific enzyme systems and receptor interactions.

Research into bromophenyl sulfonyl derivatives gained momentum as scientists recognized the unique properties conferred by halogen substitution patterns on aromatic rings. The strategic placement of bromine at the para position of the phenyl ring, combined with the sulfonyl linkage to the piperidine scaffold, emerged from rational drug design approaches aimed at optimizing biological activity and selectivity. Historical patent literature suggests that compounds of this structural class were investigated as part of broader pharmaceutical development programs, though specific discovery dates and initial research teams remain proprietary information across various institutions.

The compound's development coincided with advances in synthetic methodology, particularly in the formation of sulfonamide bonds and the manipulation of piperidine derivatives. Early synthesis protocols likely evolved from established reactions involving piperidine derivatives and sulfonyl chlorides, with refinements in reaction conditions and purification methods contributing to improved yields and purity. The historical context of this compound reflects the systematic approach to pharmaceutical chemistry that characterized drug discovery efforts in the modern era.

Structural Significance and Research Relevance

The structural architecture of this compound embodies several key design elements that contribute to its research significance and biological activity. The piperidine ring system serves as a fundamental pharmacophore, providing conformational flexibility while maintaining structural integrity necessary for target binding interactions. The hydroxyl group positioned at the fourth carbon of the piperidine ring introduces hydrogen bonding capabilities, potentially enhancing binding affinity to biological targets and influencing the compound's pharmacokinetic properties.

The sulfonyl functional group acts as a critical structural bridge, connecting the piperidine and phenyl components while contributing significantly to the compound's electronic properties. This sulfonyl linkage, characterized by the sulfur atom in its highest oxidation state, imparts both electron-withdrawing characteristics and geometric constraints that influence molecular conformation. The specific spatial arrangement achieved through this linkage positions the bromophenyl moiety in an optimal orientation for interaction with target proteins and enzymes.

The 4-bromophenyl substituent represents a strategically designed element that enhances the compound's binding affinity and selectivity profile. Bromine, as a halogen substituent, contributes both steric bulk and electronic effects that can significantly influence molecular recognition processes. The para substitution pattern on the phenyl ring optimizes the spatial distribution of electron density while maintaining favorable molecular geometry for target interactions. Research has demonstrated that halogen atoms, particularly bromine, can participate in unique binding interactions including halogen bonding, which may contribute to enhanced biological activity.

Table 1: Structural Properties of this compound

Property Value Source
Molecular Formula C11H14BrNO3S
Molecular Weight 320.20 g/mol
Chemical Abstracts Service Number 937012-61-8
International Union of Pure and Applied Chemistry Name 1-(4-bromophenyl)sulfonylpiperidin-4-ol
Melting Point Not specified -
Solubility Not specified -

Current Academic and Industrial Interest

Contemporary research interest in this compound spans multiple domains of scientific investigation, reflecting its versatility as both a synthetic intermediate and a biologically active compound. Academic institutions have incorporated this compound into structure-activity relationship studies, exploring how modifications to its core structure influence biological activity and selectivity profiles. These investigations have contributed to the development of more potent and selective therapeutic agents, particularly in areas where piperidine-based scaffolds show promise.

Industrial interest in this compound centers on its utility as a synthetic building block for pharmaceutical development. Chemical manufacturers and pharmaceutical companies utilize this compound as an intermediate in the synthesis of more complex bioactive molecules. The compound's commercial availability through specialized chemical suppliers indicates sustained demand from research institutions and industrial laboratories engaged in drug discovery programs.

The compound has attracted attention in medicinal chemistry research due to its demonstrated biological activities, including potential applications in enzyme inhibition and receptor modulation. Studies have explored its mechanism of action, revealing interactions with specific biological targets through binding studies and enzymatic assays. The sulfonyl group plays a crucial role in these binding interactions, potentially inhibiting enzyme activity through direct interaction with active site residues.

Recent research has also investigated synthetic modifications and analogs of this compound to optimize its properties for specific applications. These efforts include exploration of alternative halogen substitutions, modifications to the piperidine ring system, and variations in the sulfonyl linkage to enhance activity or selectivity. Such research contributes to a growing understanding of structure-activity relationships within this chemical class.

Table 2: Research Applications and Biological Activities

Application Area Activity Type Research Focus Reference
Medicinal Chemistry Enzyme Inhibition Mechanism of action studies
Pharmaceutical Development Synthetic Intermediate Building block for drug synthesis
Structure-Activity Studies Binding Interactions Target selectivity optimization
Chemical Biology Biological Target Identification Protein interaction studies

The compound's continued relevance in contemporary research reflects both its intrinsic biological activity and its utility as a versatile synthetic platform. Academic collaborations between chemistry and biology departments have generated new insights into the compound's potential applications, while industrial research programs continue to explore its commercial potential in drug development. This sustained interest ensures that this compound remains an active area of investigation across multiple scientific disciplines.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHKGMOOHKQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally follows a two-step approach:

  • Step 1: Synthesis of 1-(4-bromophenyl)piperidine or its derivatives.
  • Step 2: Introduction of the sulfonyl group onto the piperidin-4-ol moiety via sulfonylation.

The available literature provides detailed methods for the synthesis of 1-(4-bromophenyl)piperidine, which is a key intermediate for subsequent sulfonylation.

Preparation of 1-(4-Bromophenyl)piperidine Intermediate

A robust and high-yielding synthetic route for 1-(4-bromophenyl)piperidine is described in patent CN112645902A. The method involves:

Step Reagents and Conditions Description
1 Bromobenzene, Piperidine, Sulfolane, Potassium tert-butoxide or Sodium tert-amylate, 150-180 °C Nucleophilic aromatic substitution under heating to form N-phenylpiperidine intermediate
2 N-phenylpiperidine, Organic solvent (Acetonitrile or Dichloromethane), Brominating reagent (N-bromosuccinimide or Dibromohydantoin), Catalyst (Tetra-n-butylammonium tetraphenylborate), 15-40 °C Bromination at the para position to yield 1-(4-bromophenyl)piperidine

Key parameters:

  • Molar ratios in Step 1: Bromobenzene : Piperidine : Alkali = 1 : 1.0-1.1 : 1.5-2.0.
  • Molar ratios in Step 2: N-phenylpiperidine : Brominating reagent = 1 : 1.1-1.2.
  • Purification by vacuum distillation or recrystallization (Dichloromethane:n-heptane = 1:4).

This method is advantageous due to its simplicity, fewer reaction steps, and relatively high yields.

Sulfonylation to Form 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

While direct literature on the exact sulfonylation of piperidin-4-ol with 4-bromophenylsulfonyl moiety is scarce, general synthetic methodologies for introducing arylsulfonyl groups onto piperidine derivatives are well established.

A typical approach involves:

The reaction proceeds via nucleophilic attack of the piperidin-4-ol nitrogen on the sulfonyl chloride, forming the sulfonamide linkage.

Representative Reaction Scheme for Sulfonylation

$$
\text{Piperidin-4-ol} + \text{4-Bromophenylsulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, 0-25 °C}} \text{this compound}
$$

Detailed Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Dichloromethane, THF Anhydrous solvents preferred
Base Triethylamine, Pyridine Scavenges HCl generated
Temperature 0 to 25 °C Controls reaction rate and selectivity
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Purification Recrystallization or column chromatography To isolate pure sulfonylated product

Analytical and Research Findings Supporting the Methodology

  • The nucleophilic aromatic substitution and bromination steps for preparing 1-(4-bromophenyl)piperidine have been validated with high yields and reproducibility.
  • Sulfonylation reactions of piperidine derivatives with arylsulfonyl chlorides are well-documented in organic synthesis literature, confirming the viability of this approach.
  • The use of mild bases and controlled temperatures minimizes side reactions such as over-bromination or decomposition of the piperidin-4-ol moiety.
  • Purification methods such as recrystallization from dichloromethane/n-heptane mixtures yield high-purity final products suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Step Intermediate/Product Reagents/Conditions Key Notes
1 N-phenylpiperidine Bromobenzene, Piperidine, Sulfolane, K tert-butoxide, 150-180 °C Nucleophilic substitution
2 1-(4-Bromophenyl)piperidine N-phenylpiperidine, N-bromosuccinimide, Catalyst, 15-40 °C Bromination, purification
3 This compound 1-(4-Bromophenyl)piperidine, 4-Bromophenylsulfonyl chloride, Base, DCM, 0-25 °C Sulfonylation, purification

Chemical Reactions Analysis

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include the corresponding ketone, reduced piperidine derivatives, and substituted piperidine derivatives.

Scientific Research Applications

The compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS No. 937012-61-8) is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Properties

  • Molecular Formula : C₁₃H₁₄BrN₃O₂S
  • Molecular Weight : 356.24 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of piperidine have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Neuropharmacology

The compound's structural features suggest potential activity on neurotransmitter systems, particularly in the modulation of dopamine and serotonin receptors.

Case Study: Neuroprotective Effects

Studies indicate that piperidine derivatives can offer neuroprotective benefits in models of neurodegenerative diseases. For instance, a study demonstrated that certain piperidine sulfonamides could reduce oxidative stress in neuronal cells, thereby protecting against apoptosis.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of sulfonamide derivatives, including those based on piperidine structures.

Case Study: Bacterial Inhibition

A series of experiments showed that sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol vary in substituents on the piperidine/piperazine ring, aryl sulfonyl groups, and biological activities. Below is a detailed comparison:

Structural Analogs with Different Aryl Sulfonyl Groups

Compound Name Key Structural Features Biological Activity Key Data Reference
This compound 4-hydroxypiperidine, 4-bromophenyl sulfonyl Synthetic intermediate CAS: 937012-61-8
1-((4-Iodophenyl)sulfonyl)piperidin-4-ol 4-hydroxypiperidine, 4-iodophenyl sulfonyl Dopamine D₂ receptor antagonist 61% yield, m.p. 199–200°C
N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide 4-hydroxypiperidine, nitrofuran carboxamide Apoptotic CHOP pathway activator NMR/LCMS confirmed
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone derivatives Piperazine, 4-methoxyphenyl sulfonyl Antiproliferative agents IC₅₀ values: 5–15 µM
  • Electronic Effects : The 4-bromophenyl group in the target compound provides moderate electron-withdrawing effects, compared to the stronger electron-deficient 4-iodophenyl () or electron-rich 4-methoxyphenyl (). These differences influence binding to targets like dopamine receptors or kinases .
  • Synthetic Utility : The bromine atom in the target compound allows for further functionalization via cross-coupling reactions, unlike the iodophenyl or methoxyphenyl analogs .

Piperidine vs. Piperazine Derivatives

Compound Name Ring System Key Features Activity/Application Reference
This compound Piperidine (6-membered, 1 N) 4-hydroxy group, sulfonyl linkage Intermediate in drug synthesis
1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine Piperazine (6-membered, 2 N) Methyl group on piperazine nitrogen Cathepsin C inhibitor intermediate
Chalcone-sulfonyl piperazine hybrids (e.g., 5f) Piperazine Chalcone moiety, bromophenyl sulfonyl Anti-diabetic candidates
  • Basicity and Conformation : Piperidines (one nitrogen) are less basic than piperazines (two nitrogens), affecting solubility and receptor interactions. Piperazine derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity, which is critical for enzyme inhibition .

Substituent Position on the Piperidine Ring

  • Hydroxyl Group Position : In -hydroxypiperidine derivatives (e.g., RB-005) showed 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, whereas 3-hydroxypiperidine analogs (RB-019) had reduced selectivity (6.1-fold). This highlights the importance of the hydroxyl group’s position in target engagement .

Biological Activity

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11H14BrNO2S
  • CAS Number : 937012-61-8
  • Molecular Weight : 292.20 g/mol

The compound features a piperidine ring substituted with a sulfonyl group and a bromophenyl moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies on related piperidine derivatives have demonstrated moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The sulfonamide group in these compounds is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitory activity is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : Some studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation, although specific data on this compound is limited. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis .

The biological effects of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound may interact with specific enzymes or receptors, altering their activity. For instance, studies have shown that related compounds can bind effectively to bovine serum albumin (BSA), indicating potential pharmacokinetic advantages .
  • Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Enzyme Inhibition Mechanism : The inhibition of AChE by sulfonamide derivatives is thought to occur through competitive binding at the enzyme's active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

StudyFindings
Aziz-ur-Rehman et al. (2020)Evaluated various piperidine derivatives for antibacterial and enzyme inhibitory activities; found significant activity against E. coli and S. aureus .
Hamid et al. (2020)Investigated the synthesis and biological evaluation of sulfonamide derivatives; reported strong AChE inhibition with IC50 values as low as 2.14 µM for some derivatives .
ResearchGate StudyHighlighted the potential anticancer properties of piperidine derivatives through in vitro assays showing reduced cell viability in cancer cell lines .

Q & A

Basic: What are the optimal synthetic routes for 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common approach involves reacting 4-hydroxypiperidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., aqueous sodium carbonate) to deprotonate the hydroxyl group and facilitate sulfonyl group transfer . For optimization:

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
  • Solvent: Methanol or dichloromethane is used for solubility and reactivity balance .
  • Workup: Precipitation in water followed by recrystallization (e.g., methanol) improves purity. Yields range from 22% to 75% depending on substituent steric effects, as seen in analogous piperidin-4-ol sulfonates .

Basic: How should researchers characterize the purity and structure of this compound using spectroscopic methods?

Methodological Answer:

  • 1H NMR: Key signals include the piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons from the 4-bromophenyl group (δ 7.4–7.8 ppm as a doublet). The hydroxyl proton may appear as a broad singlet (~δ 3.0–4.0 ppm) .
  • 13C NMR: The sulfonyl carbon resonates at δ ~110–120 ppm, while the piperidine carbons appear at δ 30–60 ppm .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error for validation .

Advanced: How can crystallographic refinement using SHELX software resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (≤1.3 Å) is critical. For sulfonylated piperidines, twinning or disordered solvent molecules may complicate refinement .
  • SHELXL Workflow:
    • Initial Model: Use SHELXD for phase determination if heavy atoms (e.g., bromine) are present .
    • Refinement: Apply restraints for bond lengths/angles (e.g., C–S bond in sulfonyl group: ~1.76 Å) and anisotropic displacement parameters .
    • Validation: Check R-factor convergence (target: R1 < 0.05) and electron density maps for missing hydrogen atoms .
  • Case Study: A related sulfonylated piperidine complex with CRBP1 was resolved using SHELXL, revealing key hydrogen bonds between the sulfonyl group and protein residues .

Advanced: How can researchers resolve contradictions in biological activity data for this compound as a receptor antagonist?

Methodological Answer:

  • Dose-Response Curves: Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, as seen in dopamine D2 receptor studies .
  • Receptor Selectivity: Use radioligand binding assays (e.g., competitive displacement with [3H]spiperone) to confirm target specificity .
  • Metabolic Stability: Test compound integrity in assay buffers (e.g., HPLC monitoring) to rule out degradation artifacts .
  • Positive Controls: Include known antagonists (e.g., haloperidol) to validate experimental conditions .

Advanced: What strategies improve solubility and stability of this compound in aqueous assays?

Methodological Answer:

  • Salt Formation: Convert the free base to a hydrochloride or oxalate salt via acid titration (e.g., oxalic acid in ethanol), improving aqueous solubility as demonstrated for similar piperidin-4-ol derivatives .
  • Co-Solvents: Use DMSO (≤10% v/v) or cyclodextrin-based carriers to enhance solubility without disrupting biological activity .
  • Storage: Lyophilize and store at –20°C under argon to prevent oxidation of the sulfonyl group .

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2). Key parameters:
    • Grid Box: Center on the orthosteric binding site (coordinates derived from PDB: 6CM4) .
    • Scoring Functions: Prioritize poses with hydrogen bonds between the sulfonyl group and conserved residues (e.g., Asp114 in D2 receptors) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical water-mediated interactions .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powder .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
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1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

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